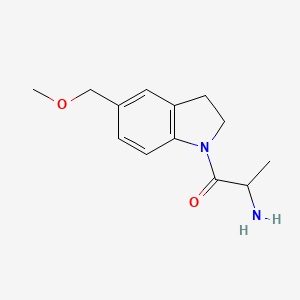

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one

Descripción general

Descripción

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features an indoline core with a methoxymethyl group at the 5-position and an amino group at the 2-position of the propanone moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one typically involves multiple steps, starting with the construction of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The methoxymethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as halides or alkyl groups can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed

Oxidation: : Nitro derivatives, hydroxyl derivatives.

Reduction: : Amine derivatives, alcohols.

Substitution: : Halogenated derivatives, alkylated derivatives.

Aplicaciones Científicas De Investigación

S1P Receptor Modulating Activity

Some compounds with structural similarities to 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one exhibit Sphingosine 1-phosphate (S1P) receptor modulating activity . S1P receptors are G-protein-coupled receptors that interact with sphingosine 1-phosphate, a natural sphingolipid that functions as an extracellular signaling molecule . S1P modulators and the S1P receptor are involved in lymphocyte migration in secondary lymphoid organs, and support the trafficking of hematopoietic progenitor cells, which aids in tissue repair .

S1P Receptor Modulation and Related Research Areas:

- Lymphocyte Egress and Endothelial Barrier Function: S1P1 receptors mediate lymphocyte egress and endothelial barrier function .

- Ischemia Reperfusion Injuries: S1P type modulation can reduce ischemia reperfusion injuries .

- Vascular Leakage: S1P1 signaling is critical in preventing inflammation-induced vascular leakage .

- Mycobacterium Tuberculosis Infection: S1P has been reported to help treat latent Mycobacterium tuberculosis infection by promoting antigen processing and presentation .

- Cardioprotective Effects: S1P and its modulators may have cardioprotective effects .

Analogs and Related Compounds

- Fingolimod (FTY-720): Fingolimod, an analog of S1P, impacts S1P receptors . It decreases peripheral blood lymphocyte counts reversibly without impairing the effector function of immune cells and is an emerging drug for Multiple Sclerosis .

- FTY720 and Atherosclerosis: FTY-720 has shown effectiveness in inhibiting the development of atherosclerosis in low-density lipoprotein receptor-deficient mice .

- FTY720 and Cerebral Ischemia: FTY720 was effective in treating cerebral ischemia in a mouse model, suggesting the potential of S1P receptor modulators in cardiovascular medicine .

- FTY-720 Derivatives: Derivatives of FTY-720 have been reported as pulmonary barrier enhancers, indicating they may be potential agents for developing critical care medicines .

Anticancer Activity

Mecanismo De Acción

The mechanism by which 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparación Con Compuestos Similares

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is similar to other indole derivatives, such as tryptophan and serotonin. its unique structural features, such as the methoxymethyl group and the amino group on the propanone moiety, distinguish it from these compounds. These differences can lead to variations in biological activity and chemical reactivity.

List of Similar Compounds

Tryptophan

Serotonin

Indomethacin

Sumatriptan

Actividad Biológica

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the methoxymethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | Not available |

| Density | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cellular proliferation and survival, potentially leading to cytotoxic effects in cancer cells.

- Receptor Modulation: It may act as a modulator for specific receptors, influencing signaling pathways related to inflammation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against certain bacterial strains, making it a candidate for further investigation in the context of antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 µg/mL |

| E. coli | 2.5 µg/mL |

Case Studies

Case Study 1: Antitumor Activity

In a study published in PubMed, researchers synthesized various indole derivatives and evaluated their cytotoxicity against tumor cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, with IC50 values in the low micromolar range .

Case Study 2: Mechanistic Insights

A dissertation focused on the synthesis and evaluation of indole derivatives highlighted that this compound could modulate key signaling pathways involved in cell survival and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

2-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXQICYAQIIOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=CC(=C2)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.